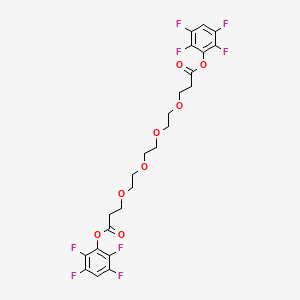
Bis-PEG4-TFP ester
Vue d'ensemble
Description
Bis-PEG4-TFP ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . The synthesis involves the connection of two different ligands by a linker .Molecular Structure Analysis
The molecular weight of this compound is 590.41 . Its molecular formula is C24H22F8O8 .Chemical Reactions Analysis
In the context of PROTACs, this compound plays a crucial role in connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
This compound appears as a liquid and its color ranges from colorless to light yellow . It should be stored at -20°C, protected from light, and stored under nitrogen .Applications De Recherche Scientifique
Polymeric Architecture in Drug Delivery
Bis-PEG4-TFP ester plays a significant role in drug delivery systems. Its application in enhancing the solubility and cytotoxicity of drugs like paclitaxel has been studied, demonstrating improved drug efficacy. For instance, its conjugation with paclitaxel in a dendrimer or bis(PEG) polymer format resulted in a 10-fold increase in cytotoxicity against ovarian carcinoma cells compared to the non-conjugated drug (Khandare et al., 2006).Biocompatible Fullerene Derivatives
This compound is utilized as a scaffold for the development of fullerene derivatives, which are significant in creating water-soluble C60-PEG conjugates and fulleropeptides (Aroua, Schweizer, & Yamakoshi, 2014).DNA Array Fabrication
The tetrafluorophenyl (TFP) ester-terminated self-assembled monolayers, including this compound, are significant in fabricating DNA arrays. These monolayers demonstrate stability under basic conditions and enhance DNA surface density, important for high-density DNA spotting (Lockett et al., 2008).Umbrella-Like Poly(ethylene glycol) Synthesis
In the synthesis of poly(ethylene glycol) with an umbrella-like structure for bioconjugation, this compound is used. This strategy enhances the efficacy of drug conjugation with bioactive groups, improving drug delivery systems (Zhang, Wang, & Huang, 2010).Gel Polymer Electrolytes in Lithium-Ion Batteries
This compound finds application in lithium-ion batteries. It is used in gel polymer electrolytes to form high-speed lithium ion transport networks, enhancing the battery's performance and safety (Xu, Chen, Zhou, & Xiang, 2021).Supports for Combinatorial Peptide Synthesis
In solid-phase enzyme library assays, permeable resins cross-linked with long PEG chains, like this compound, are synthesized. These supports have demonstrated good mechanical properties and are beneficial in peptide synthesis and enzymatic library assays (Renil et al., 1998).PEG2 Derivatives for Protein Modification
This compound is involved in creating PEG2 derivatives that are advantageous for divalent modification of proteins, enhancing their stability and activity (Yamasaki, Okabe, Suzawa, & Yokoo, 1998).
Mécanisme D'action
Target of Action
Bis-PEG4-TFP ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is responsible for the ubiquitination of proteins, marking them for degradation, while the target protein is the specific protein that the PROTAC is designed to degrade .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The PEG-based structure of the compound is likely to enhance its solubility and stability, potentially improving its bioavailability .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease .
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F8O8/c25-13-11-14(26)20(30)23(19(13)29)39-17(33)1-3-35-5-7-37-9-10-38-8-6-36-4-2-18(34)40-24-21(31)15(27)12-16(28)22(24)32/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJYOLJOWDJZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132985 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446282-42-3 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



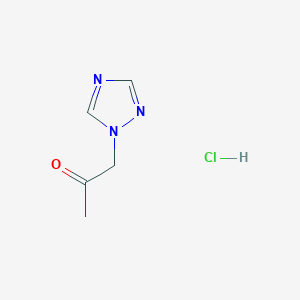
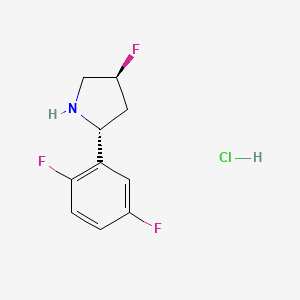



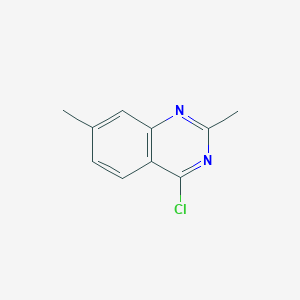

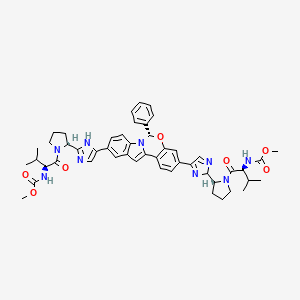
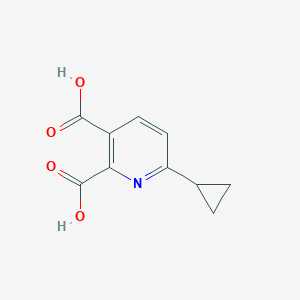

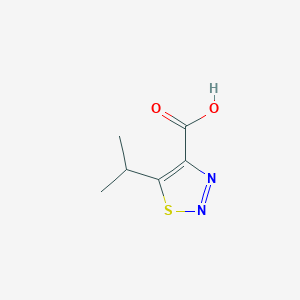

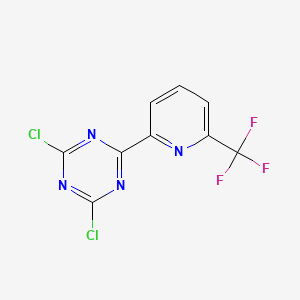
![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3103633.png)